Phenylmercuric stearate

Description

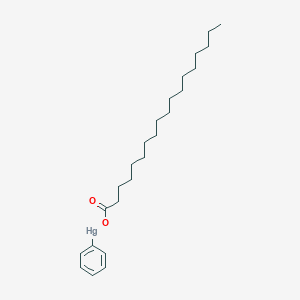

Structure

2D Structure

Properties

IUPAC Name |

octadecanoyloxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h2-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXFRQGYSLUIRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Hg]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40HgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-59-6 | |

| Record name | Mercury, (octadecanoato-O)phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmercuric stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmercury stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Distribution and Partitioning of Phenylmercuric Stearate

Atmospheric Transport and Deposition Mechanisms

Organomercury compounds can enter the atmosphere through various pathways, including volatilization from treated surfaces and industrial emissions. Once in the atmosphere, their transport and deposition are influenced by their physical and chemical properties.

Phenylmercury (B1218190) compounds, characterized by their semi-volatile nature, are expected to exist in the atmosphere in both the gas phase and associated with particulate matter. The large stearate (B1226849) component of phenylmercuric stearate would likely lower its volatility compared to other phenylmercury compounds, suggesting a stronger association with atmospheric particles.

The removal of these particles from the atmosphere occurs through wet and dry deposition.

Wet Deposition: This process involves the scavenging of aerosol particles containing this compound by precipitation (rain, snow, fog). The efficiency of wet deposition is influenced by factors such as precipitation intensity and the size of the particles to which the compound is sorbed.

Dry Deposition: In the absence of precipitation, particles can be removed from the atmosphere by dry deposition, which includes gravitational settling and turbulent transfer to surfaces.

Table 1: Factors Influencing the Atmospheric Deposition of Phenylmercury Compounds

| Factor | Influence on Deposition |

| Particle Size | Larger particles are more susceptible to gravitational settling (dry deposition). |

| Precipitation | Increased precipitation enhances the removal of particulate-bound compounds (wet deposition). |

| Wind Speed | Higher wind speeds can lead to long-range transport, affecting the geographic distribution of deposition. |

| Chemical Properties | The affinity of the compound for particulate matter influences its partitioning between the gas and particle phases. |

Note: This table is based on general principles of atmospheric deposition of semi-volatile organic compounds and is not specific to this compound.

The volatilization of mercury compounds from surfaces is a critical process influencing their atmospheric concentration. Studies on the volatilization of various mercury compounds from soil indicate that the process is influenced by soil type, moisture content, and the specific form of mercury. While direct data on this compound is lacking, research on other mercury compounds suggests that volatilization from moist surfaces can occur. The presence of water can enhance the volatilization of some pesticides from soil by displacing them from sorption sites. However, if the soil surface becomes dry, volatilization can be significantly reduced rivm.nl.

The rate of volatilization is also dependent on the vapor pressure of the compound. The large stearate chain in this compound is expected to significantly decrease its vapor pressure compared to simpler phenylmercury compounds, likely resulting in a lower volatilization rate.

Aquatic System Distribution and Speciation

Once deposited into aquatic systems, this compound is subject to various transformation and transport processes that determine its ultimate fate and bioavailability.

In aqueous environments, this compound is expected to dissociate into the phenylmercury cation (C₆H₅Hg⁺) and the stearate anion (C₁₇H₃₅COO⁻). The extent and rate of this dissociation will depend on factors such as water temperature, pH, and the presence of other ions. The phenylmercury cation is the more mobile and reactive species of concern in aquatic systems.

The phenylmercury cation can undergo ligand exchange reactions with various inorganic and organic ligands present in natural waters. These reactions are crucial in determining the speciation of mercury, which in turn affects its toxicity and bioavailability.

Common ligands in aquatic systems that can react with the phenylmercury cation include:

Hydroxide (B78521) ions (OH⁻): Forming phenylmercuric hydroxide (C₆H₅HgOH).

Chloride ions (Cl⁻): Forming phenylmercuric chloride (C₆H₅HgCl).

Sulfide ions (S²⁻): Forming highly insoluble phenylmercuric sulfide.

The relative abundance of these species will be dictated by the concentrations of the respective ligands and the stability constants of the resulting complexes. For instance, in saline environments with high chloride concentrations, the formation of phenylmercuric chloride would be favored.

Dissolved organic matter (DOM), such as humic and fulvic acids, plays a significant role in the speciation and transport of mercury in aquatic systems nih.gov. The phenylmercury cation is expected to form strong complexes with functional groups on DOM, particularly thiol groups. This complexation can:

Increase the solubility and mobility of phenylmercury, facilitating its transport in rivers and lakes.

Reduce its bioavailability to aquatic organisms by forming large, less easily assimilated complexes.

Influence its photochemical reactivity , potentially affecting its degradation rates.

Colloidal particles, which are fine, suspended materials, also provide surfaces for the adsorption of this compound and its dissociation products. This association with colloids can influence its transport and sedimentation in the water column.

Table 2: Key Processes Affecting this compound in Aquatic Systems

| Process | Description | Significance |

| Dissociation | Separation into phenylmercury cation and stearate anion. | Releases the more mobile and reactive phenylmercury cation. |

| Ligand Exchange | Reaction of the phenylmercury cation with inorganic ligands (e.g., Cl⁻, OH⁻). | Alters the chemical form and bioavailability of phenylmercury. |

| Complexation with DOM | Binding of the phenylmercury cation to dissolved organic matter. | Affects solubility, mobility, and bioavailability. nih.gov |

| Adsorption to Colloids | Association with fine suspended particles. | Influences transport and sedimentation in the water column. |

Note: This table outlines general processes for phenylmercury compounds in aquatic environments due to the lack of specific data for this compound.

Terrestrial System Mobility and Adsorption

Soil Adsorption Mechanisms of Phenylmercuric Cations

The adsorption of phenylmercuric compounds by soil is a critical process that dictates their environmental fate. Research on phenylmercuric acetate (B1210297) (PMA), a compound structurally similar to this compound, reveals that adsorption can occur through multiple mechanisms depending on the concentration. At dilute concentrations, the adsorption of the phenylmercuric (PM) cation is subject to the principles of cation exchange tandfonline.com. This is evidenced by the involvement of the lyotropic series of divalent cations in the adsorption process, indicating a competitive exchange for charged sites on soil colloids tandfonline.com.

At higher concentrations, however, the adsorption of intact phenylmercuric molecules may also occur tandfonline.com. The primary mechanisms controlling the retention of the phenylmercuric cation are its interactions with negatively charged sites on soil particles, which include clay minerals and organic matter soilquality.org.aunutrien-ekonomics.com. Cation exchange capacity (CEC) is a measure of a soil's ability to hold these positively charged ions, making it a key factor in determining the extent of phenylmercuric cation adsorption soilquality.org.aunutrien-ekonomics.com.

Influence of Soil pH and Organic Matter Content on Mobility

Influence of Soil pH:

Soil pH is a master variable controlling the adsorption and mobility of the phenylmercuric cation. The adsorption of phenylmercuric compounds is significantly reduced at pH values above 7. This is attributed to the formation of phenylmercuric hydroxide, which has a very small ionization constant, thereby decreasing the concentration of the adsorbable PM cation tandfonline.com. In acidic conditions, particularly at low pH, adsorption also decreases. This reduction is due to the increased competition from hydronium ions (H₃O⁺) for the available adsorption sites on soil colloids tandfonline.com. Consequently, the maximum adsorption of phenylmercuric cations typically occurs in a moderately acidic to neutral pH range.

Influence of Soil Organic Matter:

Soil organic matter (SOM) plays a crucial role in immobilizing phenylmercuric cations, thereby reducing their mobility. Soils with higher organic matter content exhibit significantly higher adsorption capacities for phenylmercuric compounds osti.gov. Organic matter possesses a high cation exchange capacity and contains functional groups, such as thiol groups, that can form strong bonds with mercury msu.rumdpi.com. Both solid-phase organic matter and dissolved organic matter (DOM) can bind with mercury. While solid SOM generally decreases mobility, complexation with DOM can sometimes enhance the transport of mercury through the soil profile icm.edu.plnih.gov. Studies have shown that mercury is predominantly bound to organic matter in most soil types nih.gov. Removing organic matter from soil has been shown to decrease mercury adsorption under acidic conditions, highlighting its importance in retention osti.gov.

Interactive Table: Factors Affecting Phenylmercuric Cation Mobility in Soil

| Factor | Condition | Effect on Adsorption | Resulting Mobility | Rationale |

| Soil pH | High (> 7) | Decrease | Increase | Formation of less adsorbable phenylmercuric hydroxide tandfonline.com. |

| Low (Acidic) | Decrease | Increase | Competition with hydronium ions for binding sites tandfonline.com. | |

| Neutral | Maximum | Minimum | Optimal conditions for cation exchange without excessive competition. | |

| Organic Matter | High Content | Increase | Decrease | Provides more binding sites and strong complexation osti.govmsu.ru. |

| Low Content | Decrease | Increase | Fewer available sites for adsorption. |

Interaction with Soil Mineral Phases

The type of clay mineral present in the soil has a profound impact on the adsorption of phenylmercuric cations. Research demonstrates a clear hierarchy in the adsorptive capacity of different clay minerals for phenylmercuric acetate tandfonline.comtandfonline.com.

Montmorillonite (B579905): This 2:1 type clay mineral shows a remarkable and strong ability to adsorb phenylmercuric compounds. Its high specific surface area and the capacity for the phenylmercuric cation to enter its interlamellar spaces contribute to this high affinity tandfonline.comtandfonline.com. Mercury adsorbed by montmorillonite is not easily leached with water tandfonline.com.

Allophane: This amorphous clay mineral, often found in volcanic soils, has an intermediate adsorption capacity for phenylmercuric compounds, lower than montmorillonite tandfonline.comtandfonline.com.

Kaolinite (B1170537): This 1:1 type clay mineral exhibits very little adsorption of phenylmercuric compounds tandfonline.comtandfonline.com. Mercury adsorbed by kaolinite is more readily leached out compared to that adsorbed by montmorillonite tandfonline.com.

This differential adsorption helps explain observations where mercury retention is confined to the surface layer in some soils (likely rich in montmorillonite), while in others, it is more readily leached through the profile (characteristic of kaolinitic soils) tandfonline.com. The strong binding to specific mineral phases like montmorillonite significantly restricts the mobility of phenylmercuric cations in the terrestrial environment tandfonline.comtandfonline.com.

Interactive Table: Adsorption of Phenylmercuric Acetate by Different Clay Minerals

| Clay Mineral Type | Adsorption Capacity | Relative Mobility | Proposed Mechanism | Reference |

| Montmorillonite | High | Low | Strong adsorption in interlamellar spaces; cation exchange. | tandfonline.comtandfonline.com |

| Allophane | Intermediate | Intermediate | Surface adsorption; cation exchange. | tandfonline.comtandfonline.com |

| Kaolinite | Low | High | Weak surface adsorption. | tandfonline.comtandfonline.com |

Abiotic Degradation Pathways of Phenylmercuric Stearate

Photolytic Degradation Mechanisms

Photolytic degradation involves the breakdown of chemical compounds by light energy. For organomercury compounds like phenylmercuric stearate (B1226849), this is a crucial pathway for transformation in sunlit environments.

Direct photolysis occurs when a molecule absorbs light energy directly, leading to the cleavage of its chemical bonds. nih.govcsbsju.edu In the case of phenylmercuric stearate, the primary target for this process is the covalent bond between the carbon atom of the phenyl group and the mercury atom (C-Hg).

In aquatic and atmospheric systems, the absorption of solar radiation, particularly in the ultraviolet (UV) spectrum (UVA and UVB), provides the necessary energy to break this C-Hg bond. nih.govnih.gov This bond scission results in the formation of a phenyl radical and a mercuric stearate radical. Direct photolysis is a significant sink for organomercurials in the photic zone of many aquatic ecosystems. nih.gov The efficiency of this degradation can be influenced by the penetration of UV radiation into the water column, which is affected by factors such as water clarity and the presence of dissolved organic matter. nih.gov

Photo-oxidative degradation involves the reaction of a compound with photochemically produced reactive intermediates, such as reactive oxygen species (ROS). nih.gov This is considered an indirect photolysis pathway. In natural waters, sunlight can interact with substances like dissolved organic matter (DOM) to generate transient species including hydroxyl radicals (•OH) and singlet oxygen. nih.govnih.govacs.org

These highly reactive species can attack the this compound molecule at different sites. The phenyl group is susceptible to oxidation by hydroxyl radicals. Furthermore, pro-oxidants such as stearates of other metals (e.g., iron stearate) have been shown to initiate and accelerate the photo-oxidative degradation of the polymer matrix they are in. mdpi.com This suggests that the stearate ligand in this compound could also be a site for oxidative attack, potentially destabilizing the entire molecule and facilitating the cleavage of the C-Hg bond. This process can lead to the mineralization of the organic components of the molecule. 104.197.3

The rate of photodegradation is described by kinetic studies, which determine the compound's half-life under specific environmental conditions. The half-life is the time required for half of the initial concentration of the compound to degrade. Equations have been developed to calculate direct photolysis rates and half-lives by translating laboratory data to environmental conditions. csbsju.edu

Several factors influence the kinetics of photodegradation:

Wavelength of Light: Higher energy UV radiation (UVB) is generally more effective at degrading organomercury compounds than UVA or photosynthetically active radiation (PAR). nih.govnih.gov

Light Intensity: The rate of degradation is dependent on the intensity of solar radiation, which varies with season, latitude, and time of day. csbsju.edu

Environmental Matrix: In aquatic systems, the depth of the water body and the presence of light-attenuating substances like DOM affect the amount of light available for photolysis. nih.govcsbsju.edu

| Environmental Condition | Light Intensity | Water Type | Estimated Half-Life (t½) |

|---|---|---|---|

| Summer, Low Latitude, Surface Water | High | Clear, Low DOM | Short (Days to Weeks) |

| Winter, High Latitude, Surface Water | Low | Clear, Low DOM | Long (Months) |

| Summer, Low Latitude, Deep Water | Low (Attenuated) | Clear, Low DOM | Very Long |

| Summer, Low Latitude, Surface Water | High | High DOM | Moderate (DOM can both sensitize and screen) |

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, hydrolysis can lead to the cleavage of the ester linkage or the C-Hg bond, with the rate being highly dependent on the pH of the aqueous solution.

In aqueous environments, the phenylmercuric cation ([C₆H₅Hg]⁺) can undergo hydrolysis. The stability of phenylmercuric compounds is significantly influenced by pH. Studies on the degradation of phenylmercuric nitrate (B79036) under heat sterilization demonstrate a strong pH dependence. nih.gov At lower pH values (acidic conditions), the degradation of the phenylmercuric ion is substantially accelerated, leading to the formation of mercuric ions (Hg²⁺) and benzene (B151609). nih.gov

The degradation proceeds as follows:

At pH 5 and 6, degradation is complete. nih.gov

At pH 7, approximately 80% degradation occurs. nih.gov

At pH 8, degradation is reduced to about 15%. nih.gov

During the hydrolysis of phenylmercuric salts in aqueous solutions, an intermediate that can form is phenylmercuric hydroxide (B78521) (C₆H₅HgOH), which can then dehydrate to form bis(phenylmercury) oxide, also known as phenylmercuric oxide ((C₆H₅Hg)₂O). The ultimate degradation under these conditions, however, tends to cleave the C-Hg bond entirely.

The following table summarizes the pH-dependent degradation of the phenylmercuric ion based on data from a study on phenylmercuric nitrate. nih.gov

| pH of Solution | Extent of Phenylmercuric Ion Degradation (%) |

|---|---|

| 5.0 | 100% |

| 6.0 | 100% |

| 7.0 | 80% |

| 8.0 | 15% |

Kinetic studies of hydrolysis quantify the rate at which the compound degrades in water. For esters, the rate of hydrolysis is typically subject to catalysis by both acid and base. Kinetic studies of various phenyl esters in aqueous solutions have been conducted to determine reaction mechanisms and rate constants. researchgate.net

For phenylmercuric compounds, the rate of hydrolytic degradation is highly sensitive to the hydrogen ion concentration (pH). The degradation of phenylmercuric nitrate shows that the reaction rate increases significantly as the pH decreases from 8 to 7 and below. nih.gov This suggests that the hydrolysis of the phenylmercuric cation is subject to acid catalysis. While a detailed kinetic model for this compound is not available, the data indicates that the compound would be most persistent in neutral to slightly alkaline waters and would degrade more rapidly in acidic aquatic environments.

Thermal Degradation Characteristics

The thermal degradation of this compound is a critical aspect of its environmental fate, dictating its persistence and transformation under elevated temperatures. While specific kinetic studies on this compound are not extensively documented in publicly available literature, its thermal behavior can be inferred from studies on analogous phenylmercuric compounds and metal stearates.

The thermo-oxidative degradation of this compound involves the breakdown of the molecule in the presence of oxygen and heat. The degradation profile is characterized by the cleavage of the carbon-mercury bond, which is the most labile linkage in the molecule. The process is expected to occur in stages, with the initial step being the homolytic or heterolytic cleavage of the phenyl-mercury and mercury-stearate bonds.

Studies on the heat sterilization of other phenylmercuric salts, such as phenylmercuric nitrate, have demonstrated significant degradation at temperatures around 121°C. This suggests that the phenylmercury (B1218190) moiety is susceptible to thermal decomposition under relatively moderate conditions. The degradation of phenylmercuric nitrate in aqueous solution was observed to be pH-dependent, with complete degradation occurring at pH 5 and 6 after 15 minutes at 121°C solutionozone.com. This indicates that environmental factors can significantly influence the degradation rate.

The thermal stability of this compound is intrinsically linked to the strength of the bonds within the molecule. Research on the pyrolysis of organomercury compounds, such as phenylmercuric chloride and bromide, reveals that decomposition proceeds via the breaking of the phenyl-mercury bond.

The degradation of this compound under thermal stress is anticipated to yield a variety of products, stemming from the phenyl, mercury, and stearate components. Based on the degradation pathways of similar compounds, the following products can be expected:

Mercury Species: The thermal decomposition of organomercury compounds typically results in the formation of elemental mercury or inorganic mercury salts. For instance, the pyrolysis of phenylmercuric halides yields mercury and mercurous halides youtube.com. In the presence of oxygen, the formation of mercury oxides is also possible. The heat-induced degradation of phenylmercuric nitrate has been shown to produce mercuric ions (Hg²⁺) solutionozone.com.

Aromatic Compounds: The cleavage of the phenyl-mercury bond leads to the formation of benzene and related aromatic compounds. Studies on phenylmercuric nitrate have confirmed the formation of benzene as a degradation product solutionozone.com. In pyrolysis experiments with a toluene (B28343) solvent, diphenyl and dibenzyl were also detected, suggesting that the phenyl radical can react with its environment youtube.com.

Stearate Derivatives: The stearate moiety will also undergo degradation at elevated temperatures. This can lead to the formation of stearic acid, as well as shorter-chain alkanes and alkenes through cracking of the hydrocarbon tail.

The following table summarizes the likely thermal degradation products of this compound based on studies of analogous compounds.

| Initial Reactant | Condition | Likely Degradation Products | Supporting Evidence |

| This compound | Thermal Decomposition / Pyrolysis | Metallic Mercury (Hg), Mercuric Ions (Hg²⁺), Benzene, Stearic Acid, various hydrocarbons | Inferred from studies on phenylmercuric nitrate and phenylmercuric halides solutionozone.comyoutube.com. |

Other Abiotic Transformation Processes (e.g., Oxidation, Ozone-Induced Degradation)

Beyond thermal degradation, this compound can be transformed by other abiotic processes, notably oxidation and ozone-induced degradation. These processes are particularly relevant in atmospheric and aquatic environments where the compound may be exposed to strong oxidants.

Ozone is a powerful oxidizing agent that is known to react with a wide range of organic compounds. While specific studies on the ozonolysis of this compound are limited, research on the reaction of ozone with other organomercurials and aromatic compounds provides insight into potential degradation pathways. The reaction is expected to target two main sites on the molecule: the phenyl ring and the carbon-mercury bond.

The ozonolysis of aromatic compounds can lead to ring-opening and the formation of various oxygenated products, such as aldehydes, ketones, and carboxylic acids. Research has shown that ozone reacts with organomercurials, and it is plausible that it could cleave the carbon-mercury bond, leading to the formation of mercury oxides and oxidized organic fragments ethernet.edu.et. It is a known reaction that ozone oxidizes elemental mercury to mercurous oxide (Hg₂O) vedantu.com. This suggests that any elemental mercury formed from other degradation pathways could be further oxidized by ozone.

The potential products of ozone-induced degradation are summarized in the table below.

| Initial Reactant | Process | Potential Degradation Products | Basis of Prediction |

| This compound | Oxidation / Ozonolysis | Mercurous Oxide (Hg₂O), Mercuric Oxide (HgO), Oxidized aromatic fragments (e.g., carboxylic acids), Carbon Dioxide, Water | Based on the known reactivity of ozone with mercury and organic compounds ethernet.edu.etvedantu.com. |

Biotic Transformation and Biodegradation of Phenylmercuric Stearate

Microbial Degradation Pathways

The degradation of phenylmercuric compounds, such as phenylmercuric stearate (B1226849), is primarily carried out by bacteria that have developed resistance to mercury. researchgate.net These pathways are crucial for the biogeochemical cycling of mercury in contaminated environments. osti.gov

Mercury-resistant bacteria are key players in the degradation of organomercurial compounds like phenylmercuric stearate. Various bacterial genera, including Pseudomonas, Enterobacter, Flavobacterium, and Arthrobacter, have demonstrated the ability to break down phenylmercuric acetate (B1210297), a closely related and well-studied compound. nih.govnih.gov These bacteria possess specific genetic determinants, often located on plasmids and transposons, that confer resistance to and allow for the metabolism of mercury compounds. bohrium.comrutgers.edu

Research has shown that these resistant strains can be isolated from environments with a history of mercury contamination, such as sediments in Chesapeake Bay. osti.gov The presence of these bacteria is fundamental to the natural attenuation of organomercurial pollution. The primary mechanism of resistance involves the enzymatic detoxification of mercury compounds. nih.gov

Table 1: Examples of Bacterial Genera Involved in Organomercurial Degradation

| Bacterial Genus | Role in Degradation |

|---|---|

| Pseudomonas | Degrades various organomercurials, including phenylmercury (B1218190). nih.govoup.com |

| Enterobacteriaceae | Family of bacteria capable of degrading phenylmercuric acetate. nih.gov |

| Flavobacterium | Involved in the breakdown of industrial fungicides like phenylmercuric acetate. nih.gov |

| Arthrobacter | Capable of metabolizing phenylmercuric compounds. nih.gov |

The microbial degradation of the phenylmercury moiety results in the cleavage of the carbon-mercury bond. oup.com This process yields two primary products: an organic component and an inorganic mercury species. Specifically for phenylmercuric compounds, studies using closed-system analysis with flameless atomic absorption spectrophotometry and vapor phase chromatography have identified the degradation products as elemental mercury vapor (Hg⁰) and benzene (B151609) (C₆H₆). osti.govnih.govnih.gov

The initial cleavage produces inorganic mercury (Hg²⁺) and benzene. nih.gov The ionic mercury is then subsequently reduced to the much more volatile and less toxic elemental mercury, which is released into the atmosphere. nih.govnih.gov

The biotransformation of organomercurials is a multi-step enzymatic process encoded by the mer operon. bohrium.comrutgers.edu Two key enzymes are central to the degradation of compounds like this compound:

Organomercurial Lyase (MerB) : This enzyme catalyzes the crucial first step in the detoxification pathway. MerB breaks the stable carbon-mercury (C-Hg) bond through protonolysis. oup.comresearchgate.net This reaction adds a proton to the organic moiety, releasing it from the mercury atom. In the case of this compound, this would result in the formation of benzene and mercuric stearate, which would then likely dissociate to release the Hg²⁺ ion. oup.com

Mercuric Reductase (MerA) : Following the action of MerB, the resulting mercuric ion (Hg²⁺) is highly toxic to the cell. MerA, a flavin-dependent cytoplasmic enzyme, reduces Hg²⁺ to the relatively inert and volatile elemental mercury (Hg⁰). bohrium.comrutgers.eduresearchgate.net This reduction requires a source of reducing power, typically NADPH. researchgate.net The volatile Hg⁰ can then diffuse out of the cell.

This two-step enzymatic pathway effectively detoxifies the organomercurial compound, protecting the microorganism from its toxic effects. oup.com

The rate at which microorganisms degrade this compound is not constant and is significantly influenced by a variety of environmental factors. While specific studies on this compound are limited, general principles of microbial degradation of pollutants apply. globalscienceresearchjournals.orgijpab.com

Key factors include:

Temperature : Microbial metabolic activity, including enzyme function, is temperature-dependent. Degradation rates generally increase with temperature up to an optimal point, beyond which enzyme denaturation can occur. ijpab.com

pH : The pH of the soil or water affects both microbial growth and the bioavailability of the contaminant. Most degrading microorganisms thrive in a circum-neutral pH range. ijpab.commdpi.com

Nutrient Availability : The presence of essential nutrients like nitrogen, phosphorus, and carbon is crucial for sustaining a healthy microbial population capable of bioremediation. ijpab.com

Bioavailability : The solubility and sorption of this compound to soil or sediment particles can limit its availability to microorganisms, thereby affecting the degradation rate. ijpab.com Surfactants can potentially alter bioavailability. globalscienceresearchjournals.org

Table 2: Influence of Environmental Factors on Degradation Rate

| Factor | Effect on Microbial Degradation Rate |

|---|---|

| Temperature | Rate increases with temperature to an optimum, then decreases. ijpab.com |

| pH | Optimal degradation typically occurs in a specific pH range, usually near neutral. ijpab.com |

| Nutrients | Availability of nitrogen, phosphorus, etc., is essential for microbial growth and activity. ijpab.com |

| Oxygen | Affects the activity of aerobic and facultative anaerobic degrading bacteria. |

| Bioavailability | Lower bioavailability due to sorption can slow the degradation rate. ijpab.com |

Interactions with Environmental Microbial Communities

The introduction of a toxic compound like this compound into an environment can have profound effects on the native microbial communities.

The presence of this compound acts as a strong selective pressure on microbial communities. This pressure can lead to significant shifts in both the structure and function of the community.

Selective Pressures Exerted on Microbial Populations

The presence of this compound in an environment exerts a significant selective pressure on the local microbial populations. Organomercurial compounds are potent inhibitors of microbial growth due to their ability to bind to sulfhydryl groups in enzymes and other proteins, disrupting essential cellular functions.

This toxicity drives the selection for and proliferation of mercury-resistant microorganisms. Bacteria that possess the mer operon have a distinct survival advantage in environments contaminated with this compound. The mer operon's genes, particularly merA (mercuric reductase) and merB (organomercurial lyase), confer resistance by enabling the detoxification of both inorganic and organic mercury compounds. The MerR protein, a regulatory element of the operon, senses the presence of mercury and induces the expression of the resistance genes. The C-terminal region of the MerR protein is thought to be involved in the specific recognition of phenylmercury compounds.

Co-metabolism and Synergistic Degradation Processes

While direct metabolism of this compound is a key detoxification mechanism, co-metabolism and synergistic interactions within microbial communities can also play a role in its degradation. Co-metabolism occurs when a microorganism, while metabolizing a primary substrate for growth, fortuitously transforms a non-growth-supporting compound like this compound.

The complete mineralization of this compound to elemental mercury, carbon dioxide, and water is unlikely to be carried out by a single microbial species. It is more probable that a consortium of microorganisms acts synergistically. For instance, one group of bacteria possessing the mer operon may cleave the phenylmercury bond, releasing benzene and inorganic mercury. Other members of the microbial community, with the appropriate metabolic pathways, can then degrade the benzene ring. Simultaneously, a diverse range of bacteria can metabolize the liberated stearic acid through β-oxidation.

Biogeochemical Cycling Contributions

The introduction of this compound into the environment directly impacts the biogeochemical cycling of mercury. As an organomercurial compound, its transformation and degradation by microorganisms contribute to the pool of different mercury species present in soil and aquatic systems.

Role in the Broader Mercury Biogeochemical Cycle

The biogeochemical cycling of mercury is a complex interplay of atmospheric transport, deposition, and various transformation processes in terrestrial and aquatic ecosystems. The introduction of compounds like this compound adds to this complexity by introducing a specific pathway for the release of reactive mercury species.

Potential for Mercury Methylation and Demethylation in its Presence

The degradation of this compound can indirectly influence the rates of mercury methylation and demethylation. The primary product of the organomercurial lyase (MerB) activity on the phenylmercury group is inorganic mercury (Hg²⁺). This inorganic mercury is the substrate for microbial mercury methylation, a process primarily carried out by anaerobic bacteria, such as sulfate- and iron-reducing bacteria, leading to the formation of the highly toxic and bioaccumulative methylmercury (B97897).

Therefore, the biotic transformation of this compound can increase the pool of bioavailable inorganic mercury for methylating microorganisms nih.gov. The rate of methylmercury production in an environment is dependent on both the activity of methylating bacteria and the availability of inorganic mercury.

Conversely, the presence of the mer operon, which is selected for by this compound, also provides the machinery for demethylation. The organomercurial lyase (MerB) can also act on methylmercury, breaking it down to inorganic mercury and methane. This is followed by the reduction of Hg²⁺ to Hg⁰ by MerA. Thus, the same microbial communities enriched by the presence of this compound may also contribute to the demethylation of methylmercury, acting as a detoxification mechanism nih.gov. The net accumulation of methylmercury in an environment is a balance between the rates of methylation and demethylation nih.gov.

Interactive Data Table: Microbial Degradation of Phenylmercuric Compounds

| Compound | Degrading Microorganisms | Key Genes/Enzymes | Degradation Products |

| Phenylmercuric Acetate | Mercury-resistant bacteria (e.g., Pseudomonas, Escherichia, Staphylococcus) | mer operon (merA, merB) | Elemental mercury (Hg⁰), Benzene |

| This compound (inferred) | Mercury-resistant bacteria, Fatty acid metabolizing bacteria | mer operon (merA, merB), β-oxidation pathway enzymes | Elemental mercury (Hg⁰), Benzene, Acetyl-CoA |

Analytical Methodologies for Phenylmercuric Stearate and Its Transformation Products

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of phenylmercuric stearate (B1226849) and identifying changes that occur due to chemical or photolytic degradation. These techniques provide detailed information on functional groups, elemental composition, and electronic transitions.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes and Conformational Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For phenylmercuric stearate, FTIR is employed to confirm its structure by identifying the characteristic vibrational modes of its constituent parts: the phenyl ring, the long aliphatic stearate chain, and the carboxylate group coordinated to the mercury atom.

During degradation studies, FTIR can effectively monitor structural changes. The cleavage of the carbon-mercury bond or alterations to the hydrocarbon chain will result in noticeable shifts in the FTIR spectrum. For instance, the disappearance of peaks associated with the phenyl-mercury bond and the appearance of new bands could indicate the formation of different mercury species or benzene (B151609) derivatives. Conformational changes in the stearate chain, such as a shift from a more ordered (trans) to a disordered (gauche) state, can also be observed through changes in the position and shape of the methylene (B1212753) (CH₂) rocking and wagging vibrations. pku.edu.cnnih.govresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound This table presents expected vibrational frequencies based on known data for constituent functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| 2950-2840 | C-H Stretch | Aliphatic (Stearate CH₂ and CH₃) researchgate.netdergipark.org.tr |

| ~1600 & ~1475 | C=C Stretch | Aromatic (Phenyl Ring) |

| 1610-1550 | C=O Asymmetric Stretch | Carboxylate (COO⁻) |

| 1440-1375 | C=O Symmetric Stretch | Carboxylate (COO⁻) |

| 760-720 | C-H Out-of-Plane Bend | Aromatic (Monosubstituted Phenyl) |

Atomic Absorption Spectrophotometry for Mercury Detection

Atomic Absorption Spectrophotometry (AAS) is a primary technique for the quantitative determination of total mercury content with high sensitivity and specificity. nih.govrsc.org The most common method for mercury analysis is Cold Vapor Atomic Absorption Spectrophotometry (CVAAS). nemi.gov This technique relies on the principle that mercury vapor absorbs radiation at a specific wavelength (253.7 nm). nemi.gov

To analyze an organometallic compound like this compound, the sample must first undergo a rigorous digestion process. This involves heating the sample in the presence of strong oxidizing agents, such as a mixture of sulfuric acid, nitric acid, potassium permanganate, and potassium persulfate. nemi.govusda.gov This procedure breaks down the organic molecule and converts the covalently bound mercury into its inorganic ionic form (Hg²⁺). nemi.govusda.gov Subsequently, a reducing agent, typically stannous chloride, is added to the solution to reduce the Hg²⁺ ions to volatile elemental mercury (Hg⁰). nemi.govusda.gov This mercury vapor is then purged from the solution by a stream of inert gas and passed through a measurement cell in the light path of the spectrophotometer. The amount of light absorbed is directly proportional to the concentration of mercury in the original sample.

Table 2: Key Stages in CVAAS for Total Mercury Determination

| Stage | Description | Reagents | Purpose |

|---|---|---|---|

| 1. Digestion | Oxidative decomposition of the organomercurial sample. | Conc. H₂SO₄, Conc. HNO₃, KMnO₄, K₂S₂O₇ | To convert organic mercury to inorganic Hg²⁺ ions. nemi.govusda.gov |

| 2. Reduction | Reduction of mercuric ions to the elemental state. | SnCl₂ | To produce volatile elemental mercury (Hg⁰). nemi.gov |

| 3. Aeration | Purging of mercury vapor from the solution. | Inert gas (e.g., Argon) | To transport Hg⁰ vapor to the AAS detection cell. |

UV-Vis Spectroscopy for Photolytic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. uu.nluu.nl It is particularly useful for studying compounds with chromophores, such as the phenyl group in this compound, which absorb light in the UV range. This method is highly effective for monitoring the kinetics of photolytic degradation. azonano.com

In a typical photolytic study, a solution of this compound is exposed to a light source of a specific wavelength. The UV-Vis spectrum of the solution is recorded at regular intervals. The carbon-mercury bond is known to be photosensitive and can cleave upon illumination. azonano.com As the parent compound degrades, the intensity of its characteristic absorption peak will decrease. Concurrently, new absorption bands may appear, corresponding to the formation of phototransformation products. By plotting the change in absorbance of the parent compound against time, the rate of degradation can be determined. This provides valuable data on the photostability of the molecule under specific environmental conditions. azonano.com

Table 3: Hypothetical Data from a UV-Vis Photolytic Study Illustrates the change in absorbance over time for a solution of this compound exposed to UV light.

| Time (minutes) | Absorbance at λ_max (e.g., 258 nm) | % Degradation |

|---|---|---|

| 0 | 0.850 | 0% |

| 30 | 0.680 | 20% |

| 60 | 0.535 | 37% |

| 90 | 0.425 | 50% |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating complex mixtures and identifying individual components. For this compound, these methods are used to isolate degradation products for identification and to assess changes in the molecular weight of materials in which the compound may be incorporated.

Vapor Phase Chromatography for Gaseous Degradation Products

Vapor Phase Chromatography, more commonly known as Gas Chromatography (GC), is a premier technique for separating and analyzing volatile and thermally stable compounds. usu.educopernicus.org When this compound degrades, it can produce a variety of volatile or semi-volatile products. Thermal degradation might yield products like benzene, diphenylmercury, or other volatile organomercurials.

In a GC analysis, the sample is injected into a heated port, where it is vaporized and transported by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. Highly sensitive detectors are required for trace analysis. An Electron Capture Detector (ECD) is particularly sensitive to organohalides and organometallic compounds, making it suitable for detecting phenylmercury (B1218190) species. kobe-u.ac.jp For unambiguous identification, a mass spectrometer (MS) is often coupled with the GC (GC-MS), providing both retention time data and a mass spectrum for each separated component, which acts as a molecular fingerprint. usu.educopernicus.org

Table 4: Typical GC Parameters for Analysis of Organomercury Degradation Products

| Parameter | Setting / Type | Purpose |

|---|---|---|

| Column | Low-polarity capillary (e.g., 5% diphenyl/95% dimethyl polysiloxane) usu.edu | Separation of semi-volatile organic compounds. |

| Injection Mode | Splitless or On-Column | To maximize sensitivity for trace analysis. |

| Carrier Gas | Nitrogen or Helium kobe-u.ac.jp | Mobile phase to carry analytes through the column. |

| Oven Program | Temperature gradient (e.g., 150°C to 250°C) | To elute compounds with a wide range of boiling points. |

Gel Permeation Chromatography (GPC) for Molecular Weight Changes during Degradation

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.orgresearchgate.net While not used to analyze the small molecule this compound directly, GPC is critical for studying the effects of its degradation when it is incorporated into a polymeric material, for example, as a biocide or catalyst.

The degradation of the this compound additive could potentially initiate or accelerate the degradation of the host polymer. This degradation typically involves chain scission, leading to a reduction in the polymer's average molecular weight. GPC separates dissolved polymer molecules based on their hydrodynamic volume; larger molecules elute from the column faster than smaller ones. researchgate.netwisc.edu By analyzing a polymer sample before and after a degradation process, GPC can quantify changes in key molecular weight parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A significant decrease in Mₙ and Mₙ is a clear indicator of polymer degradation. nih.gov

Table 5: Illustrative GPC Results for a Polymer Matrix Before and After Degradation

| Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Interpretation |

|---|---|---|---|---|

| Polymer (Initial) | 150,000 | 320,000 | 2.13 | Original state of the polymer. |

Capillary Electrophoresis for Ligand Exchange Kinetics

Capillary electrophoresis (CE) is a powerful analytical technique for separating and analyzing ions based on their electrophoretic mobility in an electrolyte solution within a narrow capillary tube. In the context of this compound, CE, particularly through the principle of ligand exchange, serves as a valuable tool for investigating the kinetics of reactions where the stearate ligand is exchanged for other ligands present in a given medium. nih.gov

The core principle involves introducing a sample of this compound into a capillary filled with a background electrolyte containing a competing ligand. When a voltage is applied, the charged species migrate at different velocities depending on their size, charge, and interaction with the competing ligand. By monitoring the separation profile over time, researchers can elucidate the rate at which the stearate ligand is displaced. This information is critical for predicting the compound's stability and reactivity in various chemical environments.

Key parameters in a hypothetical CE ligand exchange study could include:

| Parameter | Value/Condition | Purpose |

| Capillary | Fused silica, 50 µm i.d., 60 cm length | Provides the separation channel |

| Background Electrolyte | 20 mM Phosphate buffer (pH 7.4) with 10 mM Thiourea | Thiourea acts as the competing ligand |

| Applied Voltage | 25 kV | Drives the electrophoretic separation |

| Detection | UV-Vis at 214 nm | To detect the phenylmercury-containing species |

| Temperature | 25°C | To ensure consistent reaction kinetics |

The rate constants for the ligand exchange reaction can be calculated from the changes in the peak areas of the original this compound complex and the newly formed complex over time.

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data on its thermal stability and structural changes.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is ideal for determining the thermal stability and decomposition profile of this compound. labwrench.com A sample is placed in a high-precision balance within a furnace, and its mass is continuously recorded as the temperature is increased at a constant rate. labwrench.com

The resulting TGA curve plots the percentage of weight loss against temperature. For this compound, a derivative of stearic acid, the analysis would reveal the temperatures at which decomposition events occur. researchgate.net The initial weight loss may correspond to the loss of volatile components, followed by the decomposition of the organic stearate chain and ultimately the phenylmercury moiety. The onset temperature of decomposition is a key indicator of the compound's thermal stability. nih.gov

Hypothetical TGA Data for this compound Decomposition:

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 150 - 250 | ~ 5% | Loss of adsorbed moisture/volatiles |

| 250 - 400 | ~ 60% | Decomposition of the stearate chain |

| > 400 | ~ 25% | Decomposition of the phenylmercury group |

| Final Residue | ~ 10% | Inorganic residue |

This data helps in establishing the temperature limits within which the compound remains stable. nih.gov

Differential Scanning Calorimetry (DSC) for Crystallinity Changes

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. covalentmetrology.comazom.comtainstruments.com It is widely used to investigate thermal transitions such as melting, crystallization, and glass transitions. gatech.edu For this compound, DSC can provide insights into changes in its crystalline structure upon heating and cooling. azom.com

The degree of crystallinity in a material significantly influences its physical properties, including melting point and density. covalentmetrology.comazom.comtainstruments.com A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point, where the ordered crystalline structure transitions to a disordered liquid state. The area under this peak is proportional to the enthalpy of fusion, which can be used to calculate the percent crystallinity of the sample. covalentmetrology.comtainstruments.com By subjecting the sample to controlled heating and cooling cycles, one can observe how its thermal history affects its crystallinity. covalentmetrology.commdpi.com

Illustrative DSC Results for this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 115.2 | 120.5 | 135.8 |

| Crystallization (on cooling) | 105.8 | 101.3 | -120.4 |

These parameters are vital for understanding the physical stability and processing behavior of the compound.

Microscopic and Imaging Techniques

Microscopy provides direct visual information about the morphology and structure of materials. Scanning Electron Microscopy is particularly useful for examining surface changes during degradation processes.

Scanning Electron Microscopy (SEM) for Surface Morphology during Degradation

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is an invaluable tool for characterizing the surface morphology of a material and observing changes that occur during degradation, such as those induced by thermal stress or chemical exposure. researchgate.net

When studying the degradation of this compound, SEM can be used to compare the surface of an undegraded sample with that of samples that have been subjected to heat or other degrading conditions. The initial sample might show well-defined crystalline structures. After degradation, SEM images might reveal changes such as cracking, pitting, agglomeration of particles, or the formation of new phases on the surface. This visual evidence provides a qualitative understanding of the physical breakdown of the compound. researchgate.net

Environmental Monitoring Approaches

Given the toxicity of organomercurial compounds, monitoring their presence in the environment is a critical concern. Environmental monitoring programs are designed to assess the cleanliness of air and surfaces in areas where such compounds might be handled. rssl.com

For a compound like this compound, which may exist as a solid particulate or be adsorbed onto surfaces, monitoring would involve a combination of air and surface sampling methods.

Air Sampling: Active air sampling techniques use a pump to draw a known volume of air through a collection medium, such as a filter. gmpinsiders.com This method provides a quantitative measure of airborne particulates. The collected sample would then be subjected to highly sensitive analytical techniques, such as cold vapor atomic absorption spectroscopy, to specifically quantify the amount of mercury present.

Surface Sampling: Surface contamination can be assessed using methods like contact plates or swabs. gmpinsiders.com A sterile swab moistened with a suitable solvent would be used to wipe a defined area of a surface. The swab is then extracted, and the extract is analyzed for the presence of this compound or its mercury-containing degradation products.

The frequency and locations of sampling would be determined by a risk assessment of the facility and processes where the compound is used. rssl.com

Sampling Strategies for Different Environmental Matrices (Air, Soil, Water, Solid Materials)

Effective sampling is the foundational step for the reliable analysis of this compound. The strategies employed must prevent contamination and preserve the integrity of the analyte. A "clean hands/dirty hands" protocol is often adapted to minimize cross-contamination during the collection of samples for trace metal analysis. energy.govusgs.gov

Air: Sampling for organomercurial vapors in the air requires methods that can trap these volatile compounds effectively. Two primary approaches are utilized:

Sorbent Trapping: Air is drawn through a sorbent material that captures the mercury compounds. Common sorbents include gold-coated glass beads or activated carbon. epa.govresearchgate.net A glass-fibre pad treated with cadmium sulphide has also been used to collect vapors of various organomercury compounds. rsc.org For gaseous methylmercury (B97897), a refluxing mist chamber with a dilute HCl solution or a chelating agent can be used for collection. nih.gov

Filter-Based Sampling: To collect particle-phase mercury, air is pulled through a glass-fiber filter housed in an open-faced Teflon® filter pack. epa.gov This is crucial as this compound may be associated with airborne particulate matter.

Sampling plans should be tailored to the specific site, considering factors like HVAC system operation, to ensure samples are representative of typical exposure conditions. ny.gov

Soil and Sediment: Collecting soil and sediment samples requires careful handling to avoid altering the chemical composition.

Grab Sampling: A discrete portion of soil or sediment is collected using a decontaminated Teflon®, Teflon®-lined, or plastic disposable trowel or scoop. energy.gov It is important to clear the surface of debris like stones and vegetation to expose a fresh sampling surface. energy.gov

Core Sampling: This method provides a profile of contamination with depth. To prevent contamination, samplers should stand downstream when collecting sediment from water bodies. energy.gov After collection, samples are typically placed in pre-cleaned glass or Teflon vials, frozen as soon as possible, and shipped on dry ice to the laboratory for analysis. usgs.gov

Water: Water sampling techniques for organomercurials aim to collect a representative sample without introducing contamination.

Grab Samples: Water samples are collected directly from the source into pre-cleaned containers.

Soil Water Samplers: To analyze mercury moving through soil into groundwater, devices like zero-tension lysimeters (which collect water moving via gravity) or fiberglass wick samplers (which use capillary action) can be installed under undisturbed soil. uvm.edu

It is standard practice to use the "clean hands/dirty hands" technique, where one person handles only the sample container and the other handles all other equipment, to prevent contamination. energy.govrsc.org

Solid Materials: For solid materials, the primary challenge is obtaining a representative sample and ensuring the complete extraction of the analyte.

Sample Collection: Similar to soil, samples are collected using clean tools and placed into pre-cleaned Teflon, baked glass, or acid-rinsed polycarbonate vials. usgs.gov

Homogenization: In the laboratory, the sample is homogenized using a mercury-clean Teflon policeman before analysis to ensure the portion taken for extraction is representative of the whole sample. usgs.gov

The following table summarizes the common sampling strategies for different environmental matrices.

| Environmental Matrix | Sampling Technique | Key Considerations |

| Air | Sorbent Traps (e.g., gold, active carbon), Mist Chambers, High-volume filtration | Use of separate systems for vapor and particle phases epa.gov; Flow rate control is critical epa.gov; Sorbent choice depends on the target organomercurial species rsc.orgnih.gov |

| Soil/Sediment | Grab sampling with clean trowels, Core sampling | Use "clean hands/dirty hands" protocol energy.gov; Avoid disturbance of the sampling location energy.gov; Freeze samples promptly usgs.gov |

| Water | Grab sampling, Zero-tension lysimeters, Fiberglass wick samplers | Use pre-cleaned sample containers; Employ "clean hands/dirty hands" technique energy.govrsc.org; Filter or preserve samples as required by the analytical method |

| Solid Materials | Grab sampling with clean tools | Ensure samples are placed in appropriate pre-cleaned vials usgs.gov; Homogenize samples in the lab prior to subsampling usgs.gov |

Analytical Protocols for Trace Level Detection

Due to the low concentrations at which organomercurials are typically found in the environment, highly sensitive analytical protocols are required for their detection. These methods often involve a sample preparation step followed by instrumental analysis.

Sample Preparation: The goal of sample preparation is to extract the organomercurial compounds from the sample matrix and convert them into a form suitable for detection.

Acid Digestion: For solid samples, room-temperature acid digestion with aqua regia followed by oxidation with bromine monochloride is a common method to ensure all mercury is converted to its ionic form (Hg²⁺) for total mercury analysis. usgs.gov

Solvent Extraction: For speciation analysis, a common method for soils and sediments involves extraction with an acidic potassium bromide/copper sulfate (B86663) solution into an organic solvent like methylene chloride. usgs.govtandfonline.com

Thermal Decomposition: This technique heats the sample to release mercury vapor, which is then collected and analyzed. It can be used for total mercury in solids and liquids without extensive chemical pretreatment. epa.gov

Instrumental Analysis: Following preparation, the samples are analyzed using highly sensitive detectors.

Cold Vapor Atomic Fluorescence Spectrometry (CVAFS): This is one of the most common and sensitive techniques. After reduction of Hg²⁺ to elemental mercury (Hg⁰), the vapor is carried to the detector. CVAFS offers extremely low detection limits, making it suitable for trace environmental analysis. usgs.govpsanalytical.com The Tekran 2537A mercury vapor analyzer is an example of an instrument using this technology. clu-in.org

Cold Vapor Atomic Absorption Spectrometry (CVAAS): Similar to CVAFS, this method measures the absorption of light by elemental mercury vapor.

Gas Chromatography (GC) coupled with a detector: For speciation, GC is used to separate different organomercurial compounds before they reach the detector (e.g., CVAFS or AFS). This allows for the quantification of individual species. tandfonline.compsanalytical.com

High-Performance Liquid Chromatography (HPLC) coupled with a detector: HPLC is another powerful separation technique used for mercury speciation, offering flexibility with various column types and mobile phases. psanalytical.comresearchgate.net

The table below outlines typical detection limits for various analytical techniques used in mercury analysis.

| Analytical Technique | Sample Type | Typical Detection Limit | Reference |

| Thermal Decomposition, Amalgamation, and AAS (EPA Method 7473) | Solid/Liquid | 0.01 ng of total mercury | epa.gov |

| CVAFS (after acid digestion) | Solids | 0.3 ng per digestion bomb | usgs.gov |

| CVAFS (after extraction) | Suspended Solids | 0.01 ng per filter | usgs.gov |

| GC/CVAFS | Air | ~1 pgm⁻³ | nih.gov |

| HPLC-AFS | Water | 1 to 2 µg l⁻¹ | researchgate.net |

Speciation Analysis of Organomercurials in Complex Matrices

The toxicity and environmental behavior of mercury are highly dependent on its chemical form. researchgate.net Therefore, speciation analysis, which involves the separation and quantification of individual mercury species, is essential. This compound can transform into other organomercurials, such as ethylmercury or methylmercury, or inorganic mercury in the environment. nih.govbrooksapplied.com

Separation Techniques: The core of speciation analysis is the chromatographic separation of the different mercury compounds present in a sample extract.

Gas Chromatography (GC): GC is widely used for the separation of volatile organomercury compounds. The organomercury halides can be analyzed with high sensitivity and selectivity using a GC system coupled to an atomic fluorescence spectrometer (GC-AFS). tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC has become a highly flexible tool for separating various mercury species, including non-volatile or thermally labile compounds. researchgate.net Reversed-phase chromatography is commonly used, often with a mobile phase containing a buffer, an organic modifier, and a complexing agent to achieve efficient separation. researchgate.net

Detection Techniques: Following chromatographic separation, a sensitive and specific detector is required to quantify the individual mercury species as they elute from the column.

Atomic Fluorescence Spectrometry (AFS): AFS is a highly sensitive detector for mercury. When coupled with HPLC or GC, it provides excellent performance for speciation studies. psanalytical.com For HPLC, the separated compounds are typically oxidized online to Hg²⁺, which is then reduced to elemental mercury vapor for detection by AFS. psanalytical.com

Mass Spectrometry (MS): Techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be coupled with GC or HPLC to provide extremely sensitive detection and isotopic information, confirming the presence of mercury in the eluting compound.

The following table summarizes common hyphenated techniques used for organomercurial speciation.

| Separation Method | Detection Method | Common Analytes | Matrix |

| Gas Chromatography (GC) | Atomic Fluorescence Spectrometry (AFS) | Methylmercury, Ethylmercury | Soil, Sediment, Fish, Water |

| High-Performance Liquid Chromatography (HPLC) | Atomic Fluorescence Spectrometry (AFS) | Methylmercury, Ethylmercury, Inorganic Hg(II) | Water, Biological Samples, Sediments |

| Gas Chromatography (GC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Various Organomercurials | Environmental Samples |

| High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Various Organomercurials | Environmental Samples |

Ecotoxicological Impact Mechanisms Non Human Organisms

Aquatic Ecotoxicity Pathways

Once introduced into aquatic environments, phenylmercuric stearate (B1226849) and its subsequent degradation products can exert severe toxic effects on a wide range of organisms, disrupting the delicate balance of these ecosystems.

Phenylmercuric compounds are classified as very toxic to aquatic life. thermofisher.comfishersci.comscbt.comguidechem.com The toxicity of mercury compounds to aquatic organisms is well-documented, with organic forms of mercury generally exhibiting greater toxicity than inorganic forms. pic.int The introduction of these compounds into aquatic ecosystems can have immediate and widespread consequences.

The toxicity is observed across different trophic levels, from microscopic algae to fish. While specific toxicity data for phenylmercuric stearate is not always available, data for related mercury compounds illustrates the potential danger. For instance, mercuric chloride has been shown to be highly toxic to the water flea Daphnia magna, a crucial component of many freshwater food webs. nih.govresearchgate.net Studies on other phenylmercury (B1218190) compounds, like phenylmercuric acetate (B1210297), also confirm their high toxicity to aquatic organisms. pic.int

The impact on primary producers, such as algae, is also a concern. Inhibition of algal growth can occur, which would disrupt the base of the aquatic food web. publications.gc.ca The toxicity of various chemicals to algae is often evaluated by determining the concentration that inhibits growth by 50% (EC50). researchgate.netepa.goveuropa.eu

Table 1: Illustrative Acute Toxicity of Mercury Compounds to Aquatic Organisms

| Compound | Organism | Exposure Duration | Toxicity Value (EC50/LC50) | Reference |

| Mercuric Chloride | Daphnia magna | 48 hours | 0.0052 mg/L | nih.gov |

| Phenylmercuric Acetate | Rat (oral LD50) | - | 22 mg/kg bw | pic.int |

This table includes data for related mercury compounds to illustrate the general high toxicity of this class of substances to aquatic life. LD50 (Lethal Dose, 50%) is a measure of acute toxicity for ingestion.

The environmental concern for this compound extends beyond its acute toxicity, as it is recognized to cause long-lasting harmful effects in aquatic environments. thermofisher.comfishersci.comscbt.com These chronic effects are largely due to the persistence of mercury in aquatic systems. Phenylmercuric compounds can degrade, but the resulting mercury can remain and be converted into other harmful forms. enfo.hu

One of the most significant chronic threats is the potential for long-term exposure of aquatic organisms to low concentrations of mercury, which can lead to a range of sublethal effects. These can include impacts on reproduction, growth, and behavior, ultimately affecting the health and sustainability of populations. For example, chronic exposure to mercury can lead to neurotoxicity in fish. enfo.hu

Furthermore, mercury that settles in sediments can act as a long-term source of contamination. epa.gov Over time, this mercury can be released back into the water column and re-enter the food web, perpetuating the cycle of toxicity for many years. usgs.gov

Terrestrial Ecotoxicity Mechanisms

The impact of this compound is not confined to aquatic systems; it also poses a risk to terrestrial ecosystems, particularly to soil health and the organisms that inhabit it.

As a fungicide, this compound is designed to be toxic to fungi, but its effects can extend to a broad spectrum of soil microorganisms, including bacteria. The introduction of such compounds can significantly alter the composition and activity of the soil microbial community, which is vital for nutrient cycling and soil fertility. gsconlinepress.com

Research on phenylmercuric acetate has shown that it can be metabolized by soil and aquatic microorganisms. nih.gov Some bacteria have demonstrated the ability to degrade phenylmercuric acetate into elemental mercury vapor and benzene (B151609), which are less toxic than the parent compound. nih.govscispace.com This suggests that some soil microbes can play a role in the detoxification of these pollutants.

Conversely, the presence of mercury can also lead to the development of resistance in soil bacteria. nih.govlincoln.ac.nz Studies have identified translocatable genetic elements in some gram-negative soil bacteria that confer resistance to both mercuric ions and phenylmercuric acetate. nih.gov While this adaptation allows certain microbes to survive, it also indicates a significant selective pressure exerted by the pollutant, which can lead to shifts in the microbial community structure. Long-term contamination with mercury has been observed to affect the diversity of soil bacteria and fungi, though the effects can be complex and vary depending on soil conditions. mdpi.com The activity of crucial soil enzymes involved in nutrient cycling, such as those related to carbon, nitrogen, and phosphorus, can also be impacted by the presence of heavy metals. frontiersin.orgnih.govfrontiersin.orgwur.nl

Bioaccumulation Dynamics

A critical aspect of the ecotoxicological profile of this compound is its ability to lead to the bioaccumulation of mercury in organisms and its subsequent biomagnification through food chains.

In the environment, particularly in aquatic systems, phenylmercury compounds can be degraded, and the released mercury can be converted by microorganisms into the highly toxic and bioaccumulative form, methylmercury (B97897). epa.govminamataconvention.org Methylmercury is readily taken up by organisms at the base of the food web, such as plankton. usgs.gov

Once in the food chain, methylmercury is efficiently transferred from one trophic level to the next. researchgate.netepa.govepa.gov This process, known as trophic transfer, results in increasing concentrations of the toxin in organisms at higher levels of the food chain, a phenomenon called biomagnification. minamataconvention.orgresearchgate.netmdpi.com For example, small fish consume contaminated plankton, and larger predatory fish then consume the smaller fish, accumulating even higher concentrations of mercury. nih.govnmbu.no

Studies have shown that the assimilation efficiency of methylmercury is much higher than that of inorganic mercury, contributing to its effective biomagnification. nih.gov This leads to top predators, such as large fish and fish-eating birds and mammals, having mercury concentrations that can be millions of times higher than the surrounding water. enfo.huipen.org This poses a significant risk not only to the health of these top predators but also to any organism, including humans, that may consume them.

Bioconcentration Factors in Non-Human Organisms

The bioconcentration factor (BCF) is a critical measure in ecotoxicology, quantifying the accumulation of a chemical in an organism from the surrounding water. pic.int A high BCF value suggests that a substance is likely to be taken up by and concentrated in the tissues of organisms, potentially leading to toxic effects and biomagnification through the food web. For organomercury compounds like this compound, understanding their bioconcentration potential is essential for assessing their environmental risk.

Detailed research findings for phenylmercuric acetate indicate varying BCF values depending on the organism. For instance, studies have reported a bioconcentration factor of 1,280 in the pond snail, 3,570 in the water flea, and 900 in the mayfly. pic.int Another source indicates a bioconcentration factor of 100 for phenylmercury acetate. cdhfinechemical.comsigmaaldrich.cn This variability underscores that the extent of bioconcentration is species-specific. Organomercury compounds are generally more toxic to aquatic organisms than their inorganic counterparts. pic.int

The process of bioaccumulation, which includes bioconcentration, is influenced by the chemical's properties and the organism's physiology. who.int Organomercury compounds, being lipophilic, tend to accumulate in the fatty tissues of organisms. researchgate.net The accumulation of these compounds in aquatic invertebrates is a significant concern as these organisms form the base of many aquatic food webs. clu-in.org

The following table summarizes the available bioconcentration factor data for the representative phenylmercury compound, phenylmercuric acetate, in various non-human organisms.

Table 1: Bioconcentration Factors (BCF) for Phenylmercuric Acetate in Non-Human Organisms

| Organism | Bioconcentration Factor (BCF) |

| Pond Snail | 1,280 pic.int |

| Water Flea | 3,570 pic.int |

| Mayfly | 900 pic.int |

| General | 100 cdhfinechemical.comsigmaaldrich.cn |

Environmental Management and Remediation Research

Strategies for Mitigation of Legacy Contamination

Legacy contamination from materials containing phenylmercury (B1218190) compounds, often found in building materials from the mid-20th century, requires systematic and controlled approaches to prevent further environmental release and human exposure.

A significant source of legacy phenylmercury contamination is polyurethane flooring, in which compounds like phenylmercuric acetate (B1210297) (PMA) were used as catalysts. nih.gov These floors, often found in schools and other institutions, can release mercury vapor. nih.gov Controlled abatement is critical when these materials are disturbed or removed.

Key components of a controlled abatement strategy include:

Containment: The work area must be isolated using negative air technology to prevent the spread of mercury vapor and contaminated dust. nih.govresearchgate.net

Worker Protection: Abatement personnel require mercury-specific training and must use appropriate personal protective equipment (PPE). Biological and exposure monitoring for workers is also a crucial element. nih.govresearchgate.net

Environmental Protection: The process must ensure the proper handling and disposal of all mercury-bearing hazardous waste generated during the abatement. nih.govresearchgate.net

Standardized investigative techniques and best management practices are needed to assist building managers and environmental consultants in consistently testing for, managing, and ultimately removing these contaminated floors. researchgate.net

Waste materials containing phenylmercuric stearate (B1226849) and other mercury compounds are classified as hazardous waste and require specialized management. The primary goal is to prevent the leaching of mercury into the environment. Immobilization technologies are available that reduce the vaporization or leaching of mercury species by chemically bonding them to an immobile matrix or converting them into a less mobile form.

For waste streams that are incinerated, strict regulations govern emissions. The European Union's waste incineration directive (2000/76/EC), for example, establishes emission limit values for mercury and its compounds from incineration plants. This includes a limit for discharges of wastewater resulting from the cleaning of exhaust gases, set at 0.03 mg/l. enfo.hu

Advanced Remediation Technologies

Research into advanced remediation technologies aims to develop more efficient and environmentally benign methods for removing mercury from contaminated media such as soil and water.